3-Azetidineacetic acid trifluoroacetate

Overview

Description

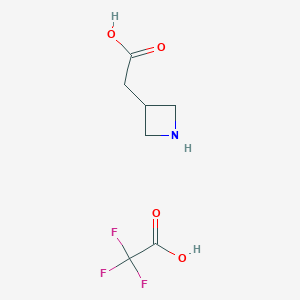

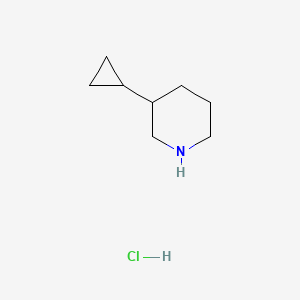

3-Azetidineacetic acid trifluoroacetate is a unique chemical provided to early discovery researchers . It is a solid compound with a molecular weight of 229.16 . The IUPAC name for this compound is 2,2,2-trifluoroacetic acid compound with 2-(azetidin-3-yl)acetic acid (1:1) .

Molecular Structure Analysis

The SMILES string for this compound is OC (C (F) (F)F)=O.OC (CC1CNC1)=O . This provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 229.16 , and its IUPAC name is 2,2,2-trifluoroacetic acid compound with 2-(azetidin-3-yl)acetic acid (1:1) .Scientific Research Applications

Synthesis and Chemical Reactions

Transition-Metal-Free Coupling Reactions : Trifluoroacetic acid (TFA) has been used in a transition-metal-free, three-component coupling reaction involving N-substituted aziridines, arynes, and water. This process results in the synthesis of N-aryl β-amino alcohol derivatives, a class of compounds with medicinal importance. The use of azetidines in this reaction further affords N-aryl γ-amino alcohol derivatives (Roy, Baviskar, & Biju, 2015).

Synthesis of Novel Ligands : A novel ligand for nicotinic receptors, 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, was synthesized using a process that includes coupling [11C]iodomethane with a specific azetidine-1-carboxylate, followed by deprotection using trifluoroacetic acid (TFA) (Karimi & Långström, 2002).

Acid-Catalyzed Isomerizations and Solvolysis : TFA catalyzes the conversion of various isomers into each other, competing with solvolysis to end products like the 1,3,4-oxidiazinone and methyl trifluoroacetate. This process demonstrates the multifaceted role of trifluoroacetic acid in chemical reactions (Mackay & Pilger, 1974).

Pharmaceutical Research

- Prodrug Synthesis : Aspirin has been used to synthesize prodrugs of various compounds. In this process, the mixed anhydride between aspirin and trifluoroacetic acid is reacted with other substances to create prodrugs, demonstrating the versatility of TFA in pharmaceutical chemistry (Zahran et al., 1996).

Safety and Hazards

Future Directions

Trifluoroacetic acid, a component of 3-Azetidineacetic acid trifluoroacetate, is a known and persistent pollutant in the environment . The transition from hydrofluorocarbons (HFCs) to hydrofluoroolefins (HFOs) is beneficial from a global warming viewpoint, but the fraction of HFOs converted into trifluoroacetic acid is higher than seen for the corresponding HFCs . Therefore, future estimates of trifluoroacetic acid surface concentrations based on HFO removal require updating, and the kinetic analysis of trifluoroacetic acid production warrants further investigation .

Properties

IUPAC Name |

2-(azetidin-3-yl)acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.C2HF3O2/c7-5(8)1-4-2-6-3-4;3-2(4,5)1(6)7/h4,6H,1-3H2,(H,7,8);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGNZLKPHTZPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202076-02-5 | |

| Record name | 2-(azetidin-3-yl)acetic acid; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1376286.png)

![3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol](/img/structure/B1376288.png)

![[2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B1376294.png)